molecular formula C7H7ClO3 B13702507 3-Chloro-5-methoxy-1,2-benzenediol

3-Chloro-5-methoxy-1,2-benzenediol

Cat. No.: B13702507
M. Wt: 174.58 g/mol
InChI Key: DMRJOIHBHHZFQG-UHFFFAOYSA-N
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Description

3-Chloro-5-methoxy-1,2-benzenediol is a substituted benzene derivative featuring hydroxyl (-OH), methoxy (-OCH₃), and chloro (-Cl) groups at positions 1, 2, 5, and 3, respectively. This compound belongs to the benzenediol family, which is characterized by two hydroxyl groups on adjacent carbon atoms. The presence of both electron-withdrawing (Cl) and electron-donating (OCH₃) groups imparts unique chemical reactivity and biological activity, making it a subject of interest in medicinal chemistry and materials science .

Properties

Molecular Formula

C7H7ClO3

Molecular Weight

174.58 g/mol

IUPAC Name

3-chloro-5-methoxybenzene-1,2-diol

InChI

InChI=1S/C7H7ClO3/c1-11-4-2-5(8)7(10)6(9)3-4/h2-3,9-10H,1H3

InChI Key

DMRJOIHBHHZFQG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1)Cl)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-methoxy-1,2-benzenediol can be achieved through several methods. One common approach involves the chlorination of 5-methoxy-1,2-benzenediol. This reaction typically uses chlorine gas or a chlorinating agent such as thionyl chloride (SOCl2) under controlled conditions to introduce the chlorine atom at the desired position on the benzene ring.

Industrial Production Methods

Industrial production of 3-Chloro-5-methoxy-1,2-benzenediol may involve large-scale chlorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-methoxy-1,2-benzenediol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding hydroquinone.

    Substitution: The chlorine and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine or methoxy groups under appropriate conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

3-Chloro-5-methoxy-1,2-benzenediol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

    Biology: The compound’s derivatives have been studied for their potential antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-5-methoxy-1,2-benzenediol involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is believed to result from its ability to disrupt bacterial cell membranes and interfere with essential enzymatic processes. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress.

Comparison with Similar Compounds

Substituent Impact Analysis :

  • Chloro Group : Enhances electrophilicity and antimicrobial activity. For example, 4-chloro-1,2-benzenediol exhibits stronger antimicrobial effects than unsubstituted catechol due to increased reactivity .
  • Methoxy Group : Improves stability and lipophilicity, facilitating membrane penetration in biological systems. 3-Methoxy-5-methyl-1,2-benzenediol demonstrates larvicidal activity attributed to its methoxy-methyl synergy .
  • Nitro Group : 4-Nitro-1,2-benzenediol shows superior antimicrobial activity compared to tert-butyl derivatives, likely due to nitro’s electron-withdrawing effects enhancing electrophilic interactions .

Physical and Chemical Properties

Comparative physical data for selected compounds:

Compound Name Molecular Weight (g/mol) Melting Point (°C) Solubility Key Reactivity
3-Chloro-5-methoxy-1,2-benzenediol 174.59 Not reported Moderate in organic solvents Electrophilic aromatic substitution favored at C4 and C6 positions.
3-Methoxy-1,2-benzenediol 140.14 42.8 Soluble in chloroform Prone to oxidation due to unprotected -OH groups.
4-Chloro-1,2-benzenediol 144.56 105–107 Low in water Reacts with amines to form chlorinated dopamine isomers.

Notable Trends:

  • Chloro-substituted derivatives generally exhibit higher melting points and lower water solubility compared to methoxy analogues due to increased molecular polarity .
  • Methoxy groups enhance thermal stability, as seen in 3-methoxy-1,2-benzenediol’s resistance to decomposition at moderate temperatures .

Antimicrobial Activity

  • 3-Chloro-5-methoxy-1,2-benzenediol : Expected to exhibit broad-spectrum antimicrobial activity based on structural similarity to 4-chloro-1,2-benzenediol (MIC: 12.5–25 μg/mL against Staphylococcus aureus) and 4-nitro-1,2-benzenediol (MIC: 6.25 μg/mL against E. coli) .
  • 3-Methoxy-5-methyl-1,2-benzenediol : Shows larvicidal activity (LC₅₀: 50 ppm against Aedes aegypti), suggesting methoxy and methyl groups enhance bioactivity in insecticidal applications .

Antioxidant Activity

  • Methoxy-substituted benzenediols, such as those in pyroligneous acid, demonstrate radical scavenging activity.

Biological Activity

3-Chloro-5-methoxy-1,2-benzenediol, a compound with potential therapeutic applications, has garnered attention for its biological activities, particularly in antimicrobial and antioxidant properties. This article synthesizes current research findings on its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

The biological activity of 3-Chloro-5-methoxy-1,2-benzenediol is attributed to its interaction with various molecular targets:

  • Antimicrobial Activity : The compound disrupts bacterial cell membranes and interferes with essential enzymatic processes. Its efficacy against Gram-positive bacteria like Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) has been noted, with minimum inhibitory concentrations (MIC) as low as 0.25 µg/mL for certain derivatives .
  • Antioxidant Properties : The compound acts as a free radical scavenger, thereby inhibiting oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases.

Structure-Activity Relationship (SAR)

Research has indicated that the biological activity of 3-Chloro-5-methoxy-1,2-benzenediol can be influenced by structural modifications. A study explored various analogues and found that halogen substitutions significantly enhanced anti-MRSA activity. For instance:

CompoundStructureMIC (µg/mL)Activity
265-chloro analogue≤0.25Anti-MRSA
32N-phenethyl substituent4Anti-MRSA
57Phenethyl-indole-imidazole16Anti-fungal

These findings suggest that specific functional groups can optimize the compound's efficacy while minimizing cytotoxic effects .

Case Studies and Research Findings

Several studies have documented the biological activities of 3-Chloro-5-methoxy-1,2-benzenediol and its derivatives:

  • Antimicrobial Screening : A comprehensive evaluation of various derivatives showed selective antibacterial activity against Gram-positive bacteria while exhibiting minimal toxicity against human cells. The most promising compounds demonstrated MIC values ranging from ≤0.25 µg/mL to >200 µg/mL against S. aureus and C. neoformans but lacked effectiveness against Gram-negative bacteria such as E. coli and P. aeruginosa .
  • Cytotoxicity Studies : In vitro studies assessed cytotoxicity using human embryonic kidney cells (HEK293). Notably, compounds with high antimicrobial activity (e.g., compounds 26 and 32) exhibited low cytotoxicity, indicating their potential as therapeutic agents without significant side effects .
  • Mechanistic Insights : The interaction of the compound with cellular targets was further elucidated through molecular modeling studies. These studies highlighted the role of specific substituents in enhancing binding affinity to bacterial enzymes, thereby increasing antimicrobial efficacy .

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